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Compound Name: RecG protein

CAS No.: 145137-68-4

Cat. No.: B1174793

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers optimize RecG-mediated strand exchange experiments.

The information is presented in a clear question-and-answer format to directly address

common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of RecG protein?

RecG is a DNA helicase that plays a crucial role in DNA repair and recombination in many

bacterial species.[1] Its main function is to catalyze the branch migration of Holliday junctions

and other branched DNA structures, which are key intermediates in these processes. RecG

can also act on stalled replication forks, D-loops, and R-loops.[2]

Q2: How does RecG-mediated strand exchange differ from RecA-mediated strand exchange?
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RecA and RecG have distinct and sometimes opposing roles in strand exchange. RecA

promotes the initial pairing of homologous DNA and the invasion of a single strand into a

duplex to form a D-loop. In contrast, RecG can drive the reverse reaction, unwinding the

invading strand and disrupting the joint molecule. This activity of RecG can serve to either abort

recombination or to remodel intermediates for other repair pathways.

Q3: What are the essential cofactors for RecG activity?

RecG's helicase activity is dependent on the hydrolysis of ATP. Therefore, ATP and a divalent

metal ion, typically magnesium (Mg²⁺), are essential cofactors for its function. The

concentrations of both ATP and Mg²⁺ can significantly impact the efficiency and even the

substrate specificity of RecG.[1]

Q4: What type of DNA substrates does RecG act on?

RecG exhibits a strong preference for branched DNA structures. Its preferred substrates

include:

Holliday junctions: Four-stranded DNA intermediates in homologous recombination.

Replication forks: Three-stranded structures that can become stalled during DNA replication.

D-loops: Three-stranded structures formed during the initial stages of recombination.

R-loops: Three-stranded structures consisting of an RNA-DNA hybrid and a displaced single

DNA strand.

RecG shows the highest levels of ATPase activity in the presence of Holliday junctions and

model replication fork structures.

Troubleshooting Guide
Q5: I am observing low or no strand exchange activity in my in vitro assay. What are the likely

causes and solutions?

Low or absent RecG activity can stem from several factors related to reaction components and

conditions. Below is a systematic guide to troubleshooting this issue.
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Potential Cause Troubleshooting Steps & Recommendations

Suboptimal ATP Concentration

Verify ATP Concentration:E. coli RecG is highly

sensitive to ATP levels. Optimal activity is

typically observed between 5 and 20 mM ATP.

Concentrations above 30 mM can be inhibitory.

[3] Perform an ATP titration to determine the

optimal concentration for your specific

experimental setup.

Incorrect Magnesium (Mg²⁺) Concentration

Optimize Mg²⁺/ATP Ratio: The concentration of

MgCl₂ is critical and can influence RecG's

substrate specificity.[1] The optimal Mg²⁺

concentration is often slightly higher than the

ATP concentration. A common starting point is 5

mM MgCl₂ with 5 mM ATP. An excess of free

Mg²⁺ ions can be inhibitory.

Inactive RecG Enzyme

Check Enzyme Integrity: Ensure the RecG

protein has been properly stored and has not

undergone multiple freeze-thaw cycles. Run an

aliquot on an SDS-PAGE gel to check for

degradation. Confirm Active Enzyme

Concentration: Determine the concentration of

active RecG through titration experiments. A 1:1

stoichiometry of RecG to DNA substrate is often

where activity saturates for forked DNA.[4]

Inappropriate DNA Substrate

Verify Substrate Integrity and Purity: Ensure

your DNA substrate is correctly folded and

purified. Run the substrate on a native

polyacrylamide gel to confirm its structure. Use

a Preferred Substrate: RecG has a strong

preference for branched DNA. If using a linear

duplex or single-stranded DNA, expect

significantly lower activity. Negatively

supercoiled DNA is a preferred cofactor for

ATPase activity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5368079/
https://pubmed.ncbi.nlm.nih.gov/10454599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9534331/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suboptimal Buffer Conditions

Check Buffer pH and Composition: A common

reaction buffer for RecG helicase assays is 20

mM Tris-HCl, pH 7.5.[5] Ensure the pH is

correctly adjusted. Include Essential

Components: The buffer should contain

dithiothreitol (DTT) to maintain a reducing

environment (e.g., 2 mM) and bovine serum

albumin (BSA) to prevent the enzyme from

sticking to tube walls (e.g., 100 µg/ml).[5]

Presence of Inhibitors

Test for Contaminants: Ensure all reagents are

free from contaminants that could inhibit

enzyme activity. Consider Specific Inhibitors:

While no highly specific small molecule

inhibitors for RecG are widely available, related

helicases can be inhibited. For example, the

WRN helicase is inhibited by NSC 19630 (IC₅₀ =

20 µM) and its more potent derivative NSC

617145 (IC₅₀ = 230 nM).[6] If your experiment

involves a complex mixture, consider the

possibility of unforeseen inhibitory molecules.

Quantitative Data Summary
The efficiency of RecG-mediated strand exchange is influenced by the concentrations of key

reaction components. The following tables provide a summary of reported concentrations and

kinetic parameters to guide experimental design.

Table 1: Optimal Concentrations of Key Reaction Components for E. coli RecG Activity
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Component
Optimal Concentration
Range

Notes

RecG Protein 50 - 250 nM

Activity can saturate at a 1:1

enzyme to DNA substrate ratio

for forked structures.[4][7]

ATP 5 - 20 mM
Concentrations above 30 mM

can be inhibitory.[3]

MgCl₂ 5 mM

The Mg²⁺ to ATP ratio is

critical; excess free Mg²⁺ can

be inhibitory.[1]

DNA Substrate 0.1 - 10 nM (molecules)

The optimal concentration will

depend on the specific activity

of the RecG preparation and

the assay format.

Table 2: Kinetic Parameters for E. coli RecG ATPase Activity

DNA Cofactor Km for ATP (µM) Relative ATPase Activity

Negatively Supercoiled DNA ~120 Highest

Holliday Junction ~120 High

Forked DNA ~120 High

Linear Duplex DNA ~120 Low

Single-Stranded DNA Higher Km (variable) Moderate (enhanced by SSB)

Data synthesized from multiple sources.
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This protocol describes a standard method for measuring the helicase activity of RecG by

monitoring the displacement of a labeled single-stranded DNA from a branched substrate.

1. Preparation of DNA Substrate:

A common substrate is a synthetic replication fork or Holliday junction.

One of the oligonucleotides that will be displaced is typically labeled at the 5' end with ³²P

using T4 polynucleotide kinase and [γ-³²P]ATP.

The labeled oligonucleotide is then annealed to the other component strands to form the

branched structure.

The annealed substrate should be purified from unincorporated label and single-stranded

DNA using a native polyacrylamide gel.

2. Reaction Setup:

Prepare a 10X helicase reaction buffer: 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM

DTT, 1 mg/ml BSA.

On ice, set up the reactions in a final volume of 20 µl. A typical reaction would include:

2 µl of 10X Helicase Reaction Buffer

2 µl of 50 mM ATP (final concentration 5 mM)

x µl of RecG protein (to achieve the desired final concentration, e.g., 50 nM)

1 µl of ³²P-labeled DNA substrate (e.g., 0.1 nM final concentration)

Nuclease-free water to 20 µl

Include a "no enzyme" control and a "boiled substrate" control (heat the substrate at 95°C for

5 minutes to dissociate the strands).

3. Reaction and Termination:
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Initiate the reactions by adding the RecG protein and incubate at 37°C for a specified time

(e.g., 30 minutes). For time-course experiments, take aliquots at different time points.

Stop the reaction by adding 5 µl of stop buffer (e.g., 0.5% SDS, 40 mM EDTA, 20% glycerol,

and 0.1% bromophenol blue).

4. Analysis:

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 8-12%).

Run the gel to separate the intact substrate from the displaced single-stranded product.

Dry the gel and expose it to a phosphor screen.

Quantify the bands corresponding to the substrate and the displaced strand using a

phosphorimager and appropriate software. The percentage of unwound substrate can then

be calculated.
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Caption: Workflow for an in vitro RecG helicase assay.
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Caption: Troubleshooting logic for low RecG activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Enhancing RecG-Mediated
Strand Exchange Efficiency]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174793/docs#technical-support-center-enhancing-
recg-mediated-strand-exchange-efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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